molecular formula C24H21N3O3S B10979189 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide CAS No. 5700-37-8

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Cat. No. B10979189
CAS RN: 5700-37-8
M. Wt: 431.5 g/mol
InChI Key: XHWHYIKWLOMJJK-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound that features a benzothiophene ring, a quinoline ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene and quinoline intermediates, followed by their coupling under specific conditions. Common reagents might include catalysts, solvents, and protective groups to ensure the desired reactions occur selectively.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiophene, quinoline, or furan derivatives. Examples could be:

  • Benzothiophene-2-carboxamide derivatives
  • Quinoline-4-carboxamide derivatives
  • Furan-2-carboxamide derivatives

Uniqueness

The uniqueness of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide lies in its specific combination of functional groups and ring structures, which can confer unique biological activities and chemical properties.

properties

CAS RN

5700-37-8

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O3S/c1-13-10-11-19(30-13)18-12-16(14-6-2-4-8-17(14)26-18)23(29)27-24-21(22(25)28)15-7-3-5-9-20(15)31-24/h2,4,6,8,10-12H,3,5,7,9H2,1H3,(H2,25,28)(H,27,29)

InChI Key

XHWHYIKWLOMJJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N

Origin of Product

United States

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